molecular formula C7H12N4O B7753947 5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one

5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7753947
M. Wt: 168.20 g/mol
InChI Key: LBNHZQJOQQNJPE-UHFFFAOYSA-N
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Description

5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of 2-methylpropylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the amine group. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or alkoxides in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins and its applications in agriculture as a herbicide.

    2,4-diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    2,4,6-trichloro-1,3,5-triazine: Commonly used as a precursor for the synthesis of various triazine derivatives.

Uniqueness

5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2-methylpropylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5(2)3-8-6-4-9-11-7(12)10-6/h4-5H,3H2,1-2H3,(H2,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNHZQJOQQNJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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